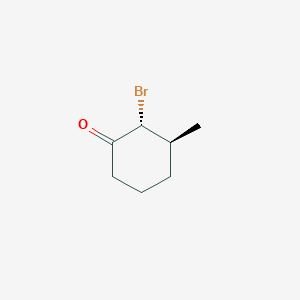
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to a cyclohexanone ring. The specific configuration of the compound, denoted by (2R,3S), indicates the spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one typically involves the bromination of 3-methylcyclohexanone. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the nucleophilic site on the cyclohexanone ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylcyclohexanone derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: 3-Methylcyclohexanone derivatives.
Reduction: 3-Methylcyclohexanol.
Oxidation: 3-Methylcyclohexanone carboxylic acid.
Applications De Recherche Scientifique
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Bromo-3-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
2-Bromo-3-methylcyclohexanone: A compound with similar structure but without specific stereochemistry.
3-Methylcyclohexanone: A related compound lacking the bromine substituent.
Uniqueness
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and in the study of stereochemical effects in various chemical and biological processes.
Propriétés
Numéro CAS |
921770-71-0 |
|---|---|
Formule moléculaire |
C7H11BrO |
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
(2R,3S)-2-bromo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1 |
Clé InChI |
JUAKSRQOOTYMMW-CAHLUQPWSA-N |
SMILES isomérique |
C[C@H]1CCCC(=O)[C@@H]1Br |
SMILES canonique |
CC1CCCC(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
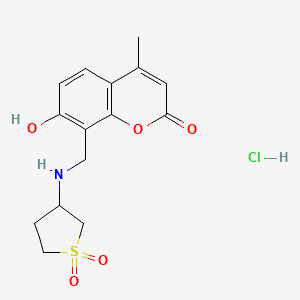
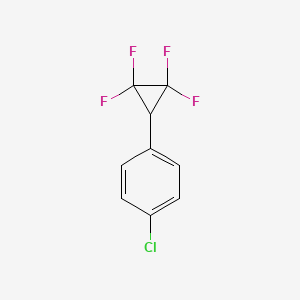
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
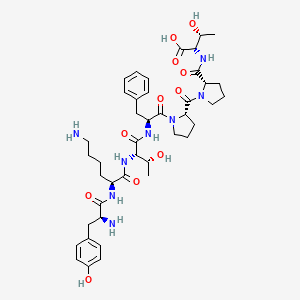
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
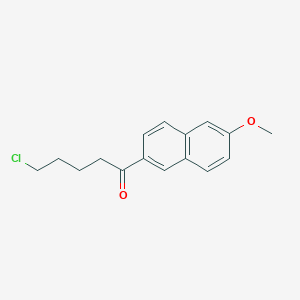
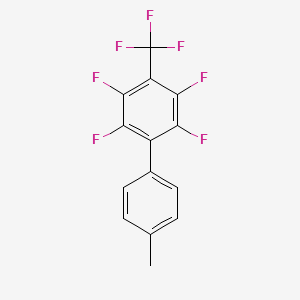
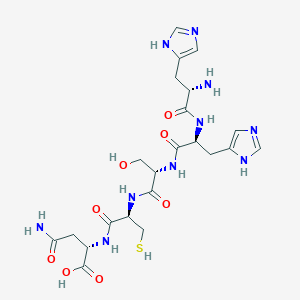
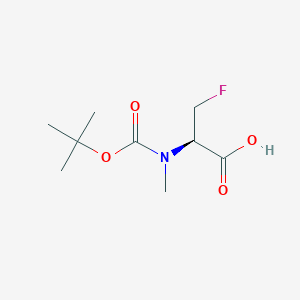
![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)
